Tetrakis(4-hydroxyphenyl)ethylene

Catalog No.
S3050801
CAS No.
119301-59-6
M.F
C26H20O4
M. Wt
396.442
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(4-hydroxyphenyl)ethylene

CAS Number

119301-59-6

Product Name

Tetrakis(4-hydroxyphenyl)ethylene

IUPAC Name

4-[1,2,2-tris(4-hydroxyphenyl)ethenyl]phenol

Molecular Formula

C26H20O4

Molecular Weight

396.442

InChI

InChI=1S/C26H20O4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,27-30H

InChI Key

QQUZHNPGWNIYMK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

solubility

not available

Tetrakis(4-hydroxyphenyl)ethylene (THPE) is a propeller-shaped, tetratopic building block renowned for its Aggregation-Induced Emission (AIE) properties. Structurally comprising a central tetraphenylethene (TPE) core functionalized with four terminal hydroxyl groups, THPE serves as a high-valency crosslinker and structural node in the synthesis of luminescent Covalent Organic Frameworks (COFs), crosslinked polymers, and supramolecular assemblies [1]. In procurement and material design, the hydroxyl functionalization is critical; it not only provides four distinct sites for covalent reticulation via esterification or etherification but also drastically alters the molecule's phase compatibility. Compared to standard unfunctionalized AIEgens, THPE exhibits exceptional solubility in polar matrices, enabling homogeneous dispersion in highly polar hydrophilic polymers like polyethylenimine (PEI) for the development of advanced mobility sensors and direct air capture (DAC) composites [2].

Substituting THPE with its unfunctionalized parent compound, tetraphenylethene (TPE), or lower-valency analogs like 1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene (TPE-2OH), fundamentally compromises both processability and topological control. TPE lacks reactive handles, rendering it completely incapable of covalent integration into polymer backbones or COF lattices, and it suffers from severe solubility limitations that cause phase separation in polar environments [1]. Meanwhile, substituting with the ditopic TPE-2OH restricts the material to linear polymerization, preventing the formation of robust 3D crosslinked networks or the highly porous 2D topologies required for advanced molecular sieving. Consequently, utilizing these generic alternatives directly leads to a loss of structural rigidity, premature probe aggregation, or complete failure of framework reticulation [2].

Aqueous Solubility and Polar Matrix Processability

The addition of four hydroxyl groups fundamentally transforms the processability of the TPE core. Quantitative assessments demonstrate that THPE achieves an aqueous solubility of approximately 2.6 mg/mL, which is roughly 80 times higher than that of unfunctionalized TPE (~0.03 mg/mL) [1]. Furthermore, while standard TPE is insoluble and readily phase-separates in branched polyethylenimine (PEI), THPE can be homogeneously doped at 0.02-1 wt% without premature aggregation [2].

Evidence DimensionAqueous solubility and polar polymer miscibility
Target Compound Data~2.6 mg/mL (water); completely miscible in bulk PEI
Comparator Or BaselineTPE (~0.03 mg/mL in water); insoluble/phase-separates in PEI
Quantified Difference80-fold increase in aqueous solubility
ConditionsAqueous solution at room temperature; bulk PEI doping at 0.02-1 wt%

Ensures homogeneous dispersion without premature aggregation when formulating polar polymer sensors, hydrogels, or biological nanocrystals.

Covalent Framework Topology and Surface Area

In reticular chemistry, the valency of the phenolic building block strictly dictates the resulting framework topology. When reacted with di(pyridin-2-yl) terephthalate (DPT), the tetratopic THPE directs the formation of COF-119, which exhibits a dual-pore kagome (kgm) topology and an exceptionally high BET surface area of up to 2,092 m2/g [1]. In contrast, substituting THPE with the tritopic analog 1,3,5-tris(4-hydroxyphenyl)benzene (THPB) yields COF-120, which adopts a completely different honeycomb (hcb) topology with distinct pore geometries [1].

Evidence DimensionResulting COF topology and BET surface area
Target Compound DataTHPE yields kgm topology (COF-119) with 2,092 m2/g surface area
Comparator Or BaselineTritopic THPB yields hcb topology (COF-120)
Quantified DifferenceShift from honeycomb to kagome lattice with optimized dual-pore architecture
ConditionsTransesterification with DPT at 150 °C in dioxane/DBU for 3 days

Buyers targeting specific dual-pore architectures for gas separation or catalysis must procure the tetratopic THPE rather than tritopic alternatives.

Ratiometric Fluorescence Response in Polymer Melts

THPE serves as an advanced ratiometric probe for monitoring polymer mobility, outperforming traditional aggregation-caused quenching (ACQ) dyes and unfunctionalized TPE. In viscous polyethylenimine (PEI) systems used for CO2 capture, THPE exhibits a distinct emission shift from 460 nm (in a glassy/frozen state) to 530 nm (in a viscous liquid state) as the central ethylenic bond undergoes conformational relaxation[1]. Because standard TPE phase-separates in PEI, it cannot provide this bulk ratiometric measurement, making THPE uniquely suited for tracking the glass transition (Tg) and crosslinking dynamics of aminopolymers [1].

Evidence DimensionEmission wavelength shift tracking polymer viscosity
Target Compound DataTHPE exhibits a 70 nm ratiometric shift (460 nm to 530 nm)
Comparator Or BaselineTPE (phase-separates, cannot measure bulk Tg)
Quantified DifferenceEnables reliable ratiometric Tg monitoring over a 200 °C range (-100 to +100 °C)
Conditions0.02-1 wt% probe doped in branched PEI across temperature gradients

Allows precise, non-destructive optical monitoring of polymer mobility and glass transition in CO2 capture sorbents.

Synthesis of Ester-Linked Covalent Organic Frameworks (COFs)

Utilizing the four hydroxyl groups to react with di-topic carboxylates to form highly crystalline, porous kgm-topology networks (e.g., COF-119) for advanced gas storage and separation[1].

Ratiometric Sensors for Aminopolymer Mobility

Doping into polyethylenimine (PEI) for direct air capture (DAC) systems, where THPE's viscosity-dependent emission tracks CO2-induced crosslinking and glass transition changes [2].

AIE-Active Crosslinked Polymeric Materials

Acting as a tetratopic crosslinker in polyurethanes, polycarbonates, or epoxy resins to impart built-in mechanofluorochromic properties for stress-sensing coatings [2].

Hydrophilic/Amphiphilic AIE Lipid Synthesis

Serving as the core for synthesizing complex amphiphiles by grafting PEG and alkyl chains onto the hydroxyl sites, used in smart lipid nanoparticles for real-time drug delivery monitoring [3].

XLogP3

6.5

Dates

Last modified: 08-18-2023

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